4'-O-Methyl-3,9-dihydropunctatin
CAS No.: 27245-80-3
Cat. No.: VC0191859
Molecular Formula: C18H18O6
Molecular Weight: 330.33
* For research use only. Not for human or veterinary use.

CAS No. | 27245-80-3 |
---|---|
Molecular Formula | C18H18O6 |
Molecular Weight | 330.33 |
Chemical Properties and Structure
4'-O-Methyl-3,9-dihydropunctatin belongs to the homoisoflavonoid class of natural products, characterized by a 16-carbon skeleton consisting of a chromanone system with a benzyl group at position 3. This compound features a specific methoxylation pattern that distinguishes it from related homoisoflavonoids.
The basic chemical properties of 4'-O-Methyl-3,9-dihydropunctatin are summarized in the following table:
Property | Value |
---|---|
Chemical Name | (-)-2,3-Dihydro-5,7-dihydroxy-8-methoxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one |
CAS Registry Number | 27245-80-3 |
Molecular Formula | C₁₈H₁₈O₆ |
Molecular Weight | 330.33 g/mol |
Physical Appearance | Not specified in available data |
The compound's structure features a chromanone core with hydroxyl groups at positions 5 and 7, a methoxy group at position 8, and a 4-methoxyphenylmethyl substituent at position 3. The methoxy group at the 4' position of the benzyl substituent gives the compound its distinguishing name. The stereochemistry at position 3 is designated as (-), indicating its specific spatial configuration.
Structural Characteristics
The homoisoflavonoid skeleton of 4'-O-Methyl-3,9-dihydropunctatin contains:
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A 2,3-dihydro-4H-1-benzopyran-4-one (chromanone) core
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Two hydroxyl groups (at positions 5 and 7)
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Two methoxy groups (at positions 8 and 4')
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A benzyl group attached at position 3
This oxygenation pattern is characteristic of many biologically active homoisoflavonoids isolated from plants in the Asparagaceae family .
Natural Sources and Isolation
4'-O-Methyl-3,9-dihydropunctatin has been identified in several plant species, primarily within the Asparagaceae family. This compound and related homoisoflavonoids are particularly prevalent in bulbous plants that have traditional medicinal uses.
Botanical Sources
Although the search results don't explicitly mention all sources of 4'-O-Methyl-3,9-dihydropunctatin specifically, related compounds have been isolated from:
The compound is part of a larger family of homoisoflavonoids found in these plants, with variations in hydroxylation and methoxylation patterns generating structural diversity.
Isolation Procedures
The isolation of 4'-O-Methyl-3,9-dihydropunctatin typically involves:
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Extraction of plant material (primarily bulbs) using organic solvents
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Fractionation through various chromatographic techniques
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Structure elucidation through spectroscopic methods
In the case of the related compounds isolated from Bellevalia flexuosa, a chloroform extract of the bulbs was used to isolate various homoisoflavonoids including several dihydropunctatin derivatives . The structures were determined through analysis of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data, while electronic circular dichroism (ECD) spectroscopy enabled the assignment of absolute configurations.
Biological Activities
Research on 4'-O-Methyl-3,9-dihydropunctatin and related homoisoflavonoids has revealed various biological activities, particularly cytotoxic effects against cancer cell lines.
Anticancer Properties
Homoisoflavonoids isolated from Bellevalia flexuosa, including compounds structurally related to 4'-O-Methyl-3,9-dihydropunctatin, were evaluated for their cytotoxic activities against multiple human cancer cell lines:
While the search results don't specifically detail the cytotoxic activity of 4'-O-Methyl-3,9-dihydropunctatin itself, they indicate that compounds 2 and 7 from the same group of homoisoflavonoids demonstrated notable cytotoxic effects . This suggests potential anticancer properties for this class of compounds, including 4'-O-Methyl-3,9-dihydropunctatin.
Traditional Medicinal Uses
Plants containing homoisoflavonoids like 4'-O-Methyl-3,9-dihydropunctatin have traditional uses in various cultures:
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Drimia maculata, which contains the related compound 7-methyl-3,9-dihydropunctatin, has been used in South Africa for treating stomach ailments in children .
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Eucomis genus plants, despite their toxicity, have been used in South African traditional medicine for urologic diseases, abdominal pain, and as antipyretics .
These traditional applications indicate potential therapeutic properties that warrant further scientific investigation.
Related Compounds and Classification
4'-O-Methyl-3,9-dihydropunctatin belongs to a diverse group of homoisoflavonoids with similar core structures but varying patterns of hydroxylation and methoxylation.
Structural Relationships
Several closely related compounds have been identified and characterized:
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3,9-dihydropunctatin: The parent compound without the 4'-methoxy group
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Punctatin: The unsaturated analog with a double bond between positions 3 and 9
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4'-O-methylpunctatin: The unsaturated analog of 4'-O-Methyl-3,9-dihydropunctatin
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7-O-methyl-3,9-dihydropunctatin: Contains a methoxy group at position 7 instead of hydroxyl
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7-O-methyl-3'-hydroxy-3,9-dihydropunctatin: Contains additional hydroxylation at the 3' position
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6-hydroxy-8-demethoxy-4'-O-methyl-3,9-dihydropunctatin: A newly identified analog with hydroxylation at position 6 and lacking the methoxy group at position 8
The following table summarizes some of the related compounds:
Compound | Distinguishing Features |
---|---|
4'-O-Methyl-3,9-dihydropunctatin | Methoxy group at 4' position, saturated C3-C9 bond |
3,9-dihydropunctatin | Hydroxyl at 4' position, saturated C3-C9 bond |
Punctatin | Hydroxyl at 4' position, unsaturated C3-C9 bond |
7-O-methyl-3,9-dihydropunctatin | Methoxy at position 7, hydroxyl at 4' position |
4'-Demethyl-3,9-dihydroeucomin | Related homoisoflavonoid with different substitution pattern |
Homoisoflavonoid Classification
Homoisoflavonoids are a subclass of flavonoids characterized by:
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A 16-carbon skeleton (compared to the 15-carbon skeleton of typical flavonoids)
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A benzyl or benzylidene group at position 3 of the chromanone or chromone core
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Various patterns of oxygenation (hydroxylation and methoxylation)
These compounds are primarily found in the Asparagaceae family, particularly in subfamilies Scilloideae and Nolinoideae . The specific pattern of oxygenation often correlates with the botanical source and can provide chemotaxonomic information.
Synthesis and Production
The total synthesis of 4'-O-Methyl-3,9-dihydropunctatin and related homoisoflavonoids has been reported in the scientific literature, providing alternative access to these compounds beyond natural extraction.
Synthetic Approaches
The synthesis of homoisoflavonoids typically involves:
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Construction of an appropriately substituted chromone or chromanone core
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Introduction of the benzyl or benzylidene group at position 3
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Selective protection/deprotection of hydroxyl groups to achieve the desired substitution pattern
In the case of related homoisoflavonoids such as 7-O-Methoxypunctatin, reported synthetic routes involved:
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Protection of phenolic groups as benzyl ethers
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Formation of the benzylidene chromanone core
The synthesis of homoisoflavonoids with the 3,9-dihydro structure (as in 4'-O-Methyl-3,9-dihydropunctatin) typically requires an additional reduction step of the benzylidene double bond, which can be achieved through catalytic hydrogenation.
Research Applications and Future Perspectives
The continuing interest in 4'-O-Methyl-3,9-dihydropunctatin and related homoisoflavonoids stems from their potential applications in various fields of research and medicine.
Structure-Activity Relationships
The available data on various homoisoflavonoids provides insights into how structural modifications affect biological activity. Further research could focus on:
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The impact of methoxylation at the 4' position on biological activity
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The significance of the saturated bond between positions 3 and 9
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The role of hydroxyl groups at positions 5 and 7 in cytotoxic activity
Such structure-activity relationship studies could guide rational design of more effective therapeutic agents.
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